molecular formula C11H19NO4 B12623197 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 918306-39-5

2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid

Katalognummer: B12623197
CAS-Nummer: 918306-39-5
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: RMHJDOZMCDPSKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound with a complex structure It contains a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group, which is further substituted with a hydroxyethyl and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with a carbamoylating agent such as methyl carbamate. The reaction typically occurs in the presence of a catalyst, such as indium triflate, and under mild conditions to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethyl and carbamoyl groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and carbamoyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

918306-39-5

Molekularformel

C11H19NO4

Molekulargewicht

229.27 g/mol

IUPAC-Name

2-[2-hydroxyethyl(methyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11(15)16/h8-9,13H,2-7H2,1H3,(H,15,16)

InChI-Schlüssel

RMHJDOZMCDPSKO-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)C(=O)C1CCCCC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.